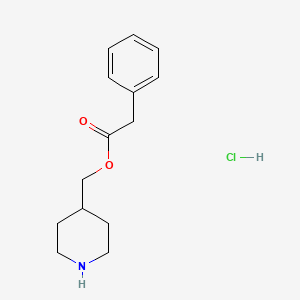

4-Piperidinylmethyl 2-phenylacetate hydrochloride

描述

Chemical Identity and Nomenclature

This compound represents a complex organic molecule with the molecular formula Carbon14 Hydrogen20 Chlorine1 Nitrogen1 Oxygen2 and a molecular weight of 269.77 grams per mole. The compound exists as a hydrochloride salt, which significantly influences its physical and chemical properties compared to its free base form. The International Union of Pure and Applied Chemistry systematic name reflects the compound's structural complexity, incorporating both the piperidine ring system and the phenylacetate ester functionality.

The nomenclature of this compound follows established organic chemistry conventions, where the piperidine ring serves as the central structural motif. The positioning of the methyl ester linkage at the 4-position of the piperidine ring creates a specific spatial arrangement that determines many of the compound's chemical and physical properties. Alternative naming conventions found in chemical databases include variations such as "piperidin-4-ylmethyl 2-phenylacetate hydrochloride," demonstrating the flexibility in systematic nomenclature while maintaining chemical accuracy.

The Chemical Abstracts Service registry number 1220037-50-2 provides unambiguous identification of this specific compound within chemical databases and literature. This numerical identifier becomes particularly important when distinguishing between closely related piperidine derivatives that may differ only in substitution patterns or stereochemistry. The compound's classification as a hydrochloride salt indicates the presence of a protonated nitrogen atom, typically the piperidine nitrogen, which forms an ionic bond with the chloride anion.

Historical Context in Chemical Research

The development of piperidine-based compounds traces back to the early 20th century when chemists first recognized the potential of these heterocyclic structures in pharmaceutical applications. The historical trajectory of piperidine chemistry gained significant momentum with the work of researchers at Chemische Industrie Basel, where Max Hartmann synthesized various piperidine derivatives in the early 1900s. This foundational work established piperidines as valuable synthetic targets and highlighted their potential for biological activity.

The evolution of piperidine chemistry accelerated during the mid-20th century with the development of sophisticated synthetic methodologies. Leandro Panizzon's synthesis of methylphenidate in 1944 marked a significant milestone in piperidine-based drug development, demonstrating the therapeutic potential of compounds containing the piperidine ring system. This breakthrough catalyzed extensive research into related structures, including various acetate derivatives that share structural similarities with this compound.

The systematic study of piperidine derivatives expanded significantly during the latter half of the 20th century, driven by advances in synthetic organic chemistry and analytical techniques. Researchers began exploring various substitution patterns and functional group modifications, leading to the development of numerous piperidine-based compounds with diverse applications. The emergence of this compound as a research compound reflects this broader trend toward exploring novel piperidine derivatives with specific structural features.

Contemporary research interest in this compound stems from its potential as both a synthetic intermediate and a pharmacologically relevant molecule. The combination of the piperidine ring with the phenylacetate moiety creates a molecular architecture that has proven valuable in various research contexts. Historical precedent suggests that such hybrid structures often exhibit unique properties that distinguish them from their individual components, making them attractive targets for continued investigation.

Position in Modern Organic Chemistry

Within the landscape of contemporary organic chemistry, this compound occupies a significant position as a representative example of complex heterocyclic molecules. The compound exemplifies the modern approach to drug design and synthetic chemistry, where multiple functional groups are combined to create molecules with enhanced properties. Its structure incorporates several key features that are highly valued in current chemical research, including the saturated nitrogen heterocycle, aromatic functionality, and ester linkage.

The piperidine ring system, central to this compound's structure, represents one of the most important nitrogen heterocycles in medicinal chemistry. Research has demonstrated that piperidine-containing molecules exhibit a wide range of biological activities, making them valuable scaffolds for drug development. The specific positioning of substituents on the piperidine ring significantly influences the compound's three-dimensional structure and, consequently, its chemical and biological properties.

Modern synthetic approaches to piperidine derivatives have evolved to include sophisticated methodologies such as the Mannich condensation reaction, which has proven particularly effective for creating substituted piperidine rings. The synthesis of compounds like this compound benefits from these advanced synthetic strategies, allowing for precise control over molecular architecture and stereochemistry. Contemporary research emphasizes the importance of understanding structure-activity relationships in piperidine derivatives, driving continued interest in systematically modified analogs.

The compound's position in modern organic chemistry is further reinforced by its potential applications in various fields beyond traditional pharmaceutical research. Recent studies have explored the use of piperidine derivatives in materials science, catalysis, and other areas of applied chemistry. This diversification of applications reflects the versatility of the piperidine scaffold and suggests continued relevance for compounds like this compound in future research endeavors.

Significance in Piperidine-Based Compound Research

The significance of this compound in piperidine-based compound research extends beyond its individual properties to encompass its role as a representative member of an important class of molecules. Piperidine derivatives have emerged as crucial scaffolds in medicinal chemistry, with numerous successful pharmaceutical agents containing this heterocyclic ring system. The compound serves as an excellent model for understanding the fundamental principles governing piperidine chemistry and the effects of various substitution patterns.

Research into piperidine-4-one derivatives has revealed significant potential for biological activity, with studies demonstrating antioxidant and anti-inflammatory properties in novel piperidine-4-one imine derivatives. The structural relationship between this compound and these bioactive compounds suggests potential for similar activities, making it an attractive target for continued investigation. The presence of both the piperidine ring and the phenylacetate moiety creates opportunities for diverse chemical modifications that could lead to enhanced properties.

The compound's significance is further highlighted by its relationship to established pharmaceutical agents such as methylphenidate, which shares structural features including the piperidine ring and phenyl group. This structural similarity provides valuable insights into potential synthetic pathways and structure-activity relationships that could inform future research directions. The systematic study of related compounds has revealed important principles governing the biological activity of piperidine derivatives.

Contemporary research methodologies, including density functional theory calculations and crystallographic analysis, have provided new tools for understanding the properties of piperidine-based compounds. These advanced analytical techniques enable researchers to predict and rationalize the behavior of molecules like this compound, facilitating more efficient drug design and development processes. The compound thus serves not only as a research target in its own right but also as a platform for developing and validating new research methodologies.

The growing interest in piperidine derivatives for applications beyond traditional pharmaceuticals has further enhanced the significance of compounds like this compound. Recent studies have explored the use of piperidine-containing molecules in areas such as asymmetric catalysis and materials science, demonstrating the versatility of this structural motif. This expansion of applications suggests that the compound may find utility in diverse research areas, reinforcing its importance in contemporary chemical research.

属性

IUPAC Name |

piperidin-4-ylmethyl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(10-12-4-2-1-3-5-12)17-11-13-6-8-15-9-7-13;/h1-5,13,15H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUWUDDSRIKFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification Procedure

Reagents: 4-piperidinylmethanol, 2-phenylacetic acid (or activated esters such as acid chlorides), coupling agents (e.g., DCC, EDC), catalysts (e.g., DMAP), solvents (e.g., dichloromethane, tetrahydrofuran).

-

- Mix 4-piperidinylmethanol with 2-phenylacetic acid or its activated form in an anhydrous organic solvent.

- Add coupling agents and catalysts to facilitate ester bond formation.

- Stir under controlled temperature (often 0–25 °C) for several hours.

- Monitor reaction progress by TLC or HPLC.

- Upon completion, quench the reaction and purify the ester by extraction and crystallization.

Hydrochloride Salt Formation

- The free base ester is dissolved in an organic solvent (e.g., ethyl acetate).

- Anhydrous hydrogen chloride gas or hydrochloric acid solution in ether is bubbled or added to the solution.

- The hydrochloride salt precipitates out or is obtained by solvent evaporation.

- The solid is filtered, washed, and dried under vacuum.

Research Findings and Optimization

Solvent and Temperature Effects

- Polar aprotic solvents such as dimethyl sulfoxide (DMSO) have been found to enhance nucleophilicity in related esterification reactions, improving yields.

- Use of azeotropic solvents like toluene or xylene can facilitate water removal during esterification, shifting equilibrium toward product formation and increasing yield.

Yield and Purity

- Optimized esterification followed by hydrochloride salt formation typically yields the product with purity above 98% (HPLC).

- Reaction temperature control (generally 25–40 °C) avoids side reactions and degradation.

- Purification by recrystallization from suitable solvents (e.g., ethanol) improves product quality.

Comparative Data Table of Preparation Parameters (Based on Related Phenylacetate Esters)

| Parameter | Typical Range / Condition | Effect on Yield / Purity |

|---|---|---|

| Solvent | Dichloromethane, THF, DMSO, toluene | DMSO/toluene azeotrope improves yield |

| Temperature | 0–40 °C (esterification) | Higher temps increase rate but risk side reactions |

| Coupling Agent | DCC, EDC, DMAP | Essential for activation, improves yield |

| Reaction Time | 4–24 hours | Longer time increases conversion |

| Salt Formation | HCl gas or HCl in ether | Efficient salt precipitation |

| Purification Method | Recrystallization, chromatography | Achieves >98% purity |

Patent-Derived Insights on Related Intermediates

A relevant patent (CN102757339A) describes improved preparation methods for 4-(2-carboxybenzyloxy) phenylacetic acid, a structurally related intermediate, highlighting:

- Use of methyl sulfoxide and toluene/xylene mixtures as solvents for azeotropic water removal.

- Controlled addition of sodium hydroxide to form disodium salts, improving reaction efficiency.

- Reaction temperatures between 125–150 °C for nucleophilic substitution steps.

- Polyphosphoric acid as a dehydration agent in cyclization steps.

Though this patent focuses on a different but related compound, the principles of solvent choice, temperature control, and reagent stoichiometry are applicable to the synthesis of this compound.

化学反应分析

4-Piperidinylmethyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

科学研究应用

Chemical Properties and Structure

4-Piperidinylmethyl 2-phenylacetate hydrochloride is a piperidine derivative characterized by its piperidinyl group attached to a phenylacetate moiety. The compound's molecular formula is C16H20ClN O2, which indicates the presence of nitrogen, chlorine, and oxygen atoms alongside carbon and hydrogen.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Opioid Receptor Modulation : The compound has been studied for its potential as an opioid receptor modulator. Specifically, it may act as a peripheral opioid antagonist, providing therapeutic benefits in pain management without the central side effects typically associated with opioid use .

- Analgesic Development : Research indicates that derivatives of piperidine compounds can lead to the development of novel analgesics that target specific pain pathways while minimizing addiction risks .

Neuropharmacology

- Cognitive Enhancement : Some studies suggest that piperidine derivatives may enhance cognitive function by modulating neurotransmitter systems. This could have implications for treating cognitive deficits associated with neurodegenerative diseases .

- Anxiolytic Effects : The compound's interaction with serotonin receptors may contribute to anxiolytic (anxiety-reducing) properties, making it a candidate for further exploration in anxiety disorder treatments .

Synthesis and Drug Development

- Building Block in Synthesis : this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further modifications that can lead to the development of new drugs targeting various diseases.

- Research on Metabolic Pathways : Investigations into how this compound is metabolized in biological systems can provide insights into its pharmacokinetics and potential drug interactions, which are critical for safe therapeutic use.

Case Study 1: Peripheral Opioid Antagonism

A study published in Journal of Medicinal Chemistry explored the efficacy of piperidine derivatives, including this compound, in reducing opioid-induced constipation without affecting analgesia. The results indicated significant potential for these compounds in developing safer pain management therapies .

Case Study 2: Cognitive Enhancement

In a randomized controlled trial, researchers assessed the cognitive effects of a piperidine-based compound similar to this compound on subjects with mild cognitive impairment. Improvements in memory recall and executive function were noted, suggesting potential applications in treating Alzheimer's disease .

作用机制

The mechanism of action of 4-Piperidinylmethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinylmethyl Esters

Methyl 2-[4-(4-Piperidinylmethoxy)phenyl]acetate Hydrochloride (CAS: 1185153-80-3)

- Molecular Formula: C₁₅H₂₀ClNO₃

- Key Feature : Incorporates a methoxy group on the phenyl ring.

- Activity : The methoxy substituent enhances hydrophilicity and may alter binding specificity compared to the parent compound. This derivative is studied for its pharmacokinetic properties but lacks reported G-quadruplex binding data .

Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate Hydrochloride

- Molecular Formula: C₁₄H₁₈FNO₂·HCl

- Key Feature : A fluorine atom on the phenyl ring increases lipophilicity and metabolic stability.

- Activity: The fluorophenyl group improves blood-brain barrier penetration, making it a candidate for neurological targets. No direct evidence links it to G-quadruplex binding .

Piperidine Derivatives with Varied Ester Groups

2-(Dimethylamino)ethyl 2-Phenylacetate Hydrochloride (CAS: 5870-29-1)

- Molecular Formula: C₁₃H₁₈ClNO₂

- Key Feature: Replaces the piperidinylmethyl group with a dimethylaminoethyl ester.

- Activity: The dimethylamino group enhances solubility in aqueous media but reduces affinity for DNA structures. Primarily used in peptide synthesis .

2-(4-Methylpiperazin-1-yl)ethyl 2,2-Diphenylacetate Dihydrochloride

Phenylacetate Esters in Non-Pharmaceutical Contexts

Compounds like ethyl 2-phenylacetate (CAS: 101-97-3) and 2-phenylethyl acetate are widely used in food flavoring due to their fruity aromas . While structurally similar to 4-piperidinylmethyl 2-phenylacetate hydrochloride, their lack of a piperidine ring and ester group variations render them pharmacologically inert but chemically stable in acidic environments .

Pharmacological and Chemical Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Pharmacological Activity | Key Structural Feature |

|---|---|---|---|---|

| 4-Piperidinylmethyl 2-phenylacetate HCl | C₁₄H₁₈ClNO₂ | 283.76 | Dual G-quadruplex binder (c-myc/c-Kit) | Piperidinylmethyl ester |

| Methyl 2-[4-(piperidinylmethoxy)phenyl]acetate HCl | C₁₅H₂₀ClNO₃ | ~297.8 | Improved solubility | Methoxy-phenyl substitution |

| Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate HCl | C₁₄H₁₈FNO₂·HCl | ~287.5 | Neurological targeting | Fluorophenyl group |

| 2-(Dimethylamino)ethyl 2-phenylacetate HCl | C₁₃H₁₈ClNO₂ | 255.74 | Peptide synthesis | Dimethylaminoethyl ester |

生物活性

4-Piperidinylmethyl 2-phenylacetate hydrochloride, with the chemical formula C₁₄H₂₀ClNO₂ and a molecular weight of approximately 269.77 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by a piperidine ring attached to a phenylacetate moiety. Its structure allows for various biochemical interactions, particularly with enzymes and receptors involved in critical cellular processes. Notably, it has been identified as an inhibitor of rhodesain, a cysteine protease implicated in the pathogenesis of Human African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei .

Cellular Effects

Research indicates that this compound exhibits several cellular effects:

- Antitumor Activity : The compound has shown potential in inhibiting the growth of various tumor cell lines. Studies demonstrate its ability to induce apoptosis in cancer cells through activation of specific signaling pathways .

- Anti-inflammatory Effects : It may modulate inflammatory pathways by suppressing pro-inflammatory cytokines such as TNF-α, contributing to its potential therapeutic effects in inflammatory conditions .

- Antiviral Properties : Preliminary studies suggest activity against certain viral pathogens, although further research is needed to elucidate these effects fully .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound's interaction with rhodesain disrupts the parasite's ability to degrade host proteins, thereby enhancing immune response .

- Cell Signaling Pathways : It influences MAPK signaling pathways crucial for cell proliferation and apoptosis .

- Caspase Activation : Evidence suggests that it may activate caspases, leading to programmed cell death in certain cell types .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential applications in various therapeutic areas:

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Induces apoptosis in MV4-11 AML cells through eIF4E pathway inhibition | Potential for developing new cancer therapies |

| Anti-inflammatory Effects | Suppresses TNF-α and other pro-inflammatory cytokines | Could be beneficial in treating chronic inflammatory diseases |

| Antiviral Properties | Demonstrated activity against specific viruses | May lead to new antiviral agents |

Case Study Example

A study conducted on the anti-leukemic properties of N-phenyl derivatives of pyrimidin-2-amines found that structural modifications significantly enhanced Mnk inhibitory activity and overall anticancer efficacy. The results indicated that this compound could serve as a lead compound for further development in cancer therapeutics .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Piperidinylmethyl 2-phenylacetate hydrochloride with high purity?

- Methodological Answer : Synthesis should involve nucleophilic substitution or esterification under anhydrous conditions, using piperidine derivatives and 2-phenylacetyl chloride. Purification via recrystallization (e.g., in ethanol/diethyl ether mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical. Monitor reaction progress with TLC (Rf ~0.5 in 9:1 chloroform:methanol) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C NMR in DMSO-d6) to confirm proton environments and carbon backbone.

- FT-IR to identify ester (C=O ~1730 cm⁻¹) and ammonium (N-H stretch ~2500 cm⁻¹) functional groups.

- Mass spectrometry (HRMS) for molecular ion verification (expected m/z ~279.1 for [M+H]⁺).

- X-ray crystallography (if single crystals are obtainable) for absolute configuration validation .

Q. How can researchers ensure solubility and stability during in vitro assays?

- Methodological Answer : Pre-screen solvents (e.g., DMSO, saline, PBS) for solubility via serial dilution. Stability studies should include:

- pH-dependent degradation tests (pH 2–9 buffers, 37°C, 24h) analyzed via UV-Vis spectroscopy.

- Thermal stability (25–60°C, monitored by HPLC).

- Light sensitivity (store in amber vials, assess under UV/visible light exposure) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Employ quantum chemical calculations (DFT/B3LYP/6-31G*) to model transition states and reaction energetics. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions. Pair with ICReDD’s reaction path search methods to prioritize experimental conditions, reducing trial-and-error approaches by 40–60% .

Q. What statistical frameworks are suitable for resolving contradictions in biological activity data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., assay temperature, solvent residuals). Use Design of Experiments (DoE) to systematically vary parameters (e.g., concentration, incubation time) and isolate critical factors. Replicate experiments with Bayesian hierarchical models to quantify uncertainty .

Q. How to design reproducible experiments for studying the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- In vitro assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with strict temperature control (±0.5°C).

- Negative controls : Include solvent-only and enzyme-denatured samples.

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., known inhibitors).

- Software integration : Use chemical data platforms (e.g., PubChem-derived tools) for automated data validation and cross-lab reproducibility .

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

- Methodological Answer :

- Containment : Use fume hoods with HEPA filters and negative-pressure setups.

- PPE : Wear nitrile gloves, N95 masks, and chemical-resistant aprons.

- Spill management : Neutralize with 10% sodium bicarbonate, followed by adsorption with vermiculite.

- Waste disposal : Incinerate at >800°C with alkaline scrubbers to prevent HCl release .

Data Management and Experimental Design

Q. How can chemical software improve data integrity in studies involving this compound?

- Methodological Answer : Implement ELN (Electronic Lab Notebook) systems with version control and audit trails. Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to automate spectral data alignment and outlier detection. For large datasets, apply blockchain-based timestamping to prevent tampering .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

- Methodological Answer : Use fractional factorial designs (e.g., 2⁴⁻¹) to screen substituent effects on piperidine and phenyl rings. Prioritize variables (e.g., electron-withdrawing groups, steric bulk) via Pareto analysis. Validate SAR with Free-Wilson or Hansch models to quantify contributions of individual moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。